molecular formula C28H40O2P2 B2735452 (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole CAS No. 2207601-12-3

(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B2735452
CAS No.: 2207601-12-3
M. Wt: 470.574
InChI Key: IVUFJBFLMHJRJL-MCZNPFQCSA-N
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Description

(2S,2’S,3S,3’S)-DI-iPr-BABIBOP, also known as (2S,2’S,3S,3’S)-3,3’-Di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole, is a chiral biphosphorus ligand. This compound is notable for its application in asymmetric catalysis, particularly in transition metal-catalyzed transformations. Its unique structure, featuring two oxaphosphole rings, makes it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S,3S,3’S)-DI-iPr-BABIBOP typically involves multiple steps. One common method starts with the symmetrical 2,3-butadiene-1,4-diol as the starting material. The process includes steps such as phosphorylation, reduction, esterification, and further phosphorylation to construct the target compound’s framework .

Industrial Production Methods

Industrial production of (2S,2’S,3S,3’S)-DI-iPr-BABIBOP follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S,3S,3’S)-DI-iPr-BABIBOP undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxides.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve polar aprotic solvents and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

(2S,2’S,3S,3’S)-DI-iPr-BABIBOP has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug design and development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2S,2’S,3S,3’S)-DI-iPr-BABIBOP exerts its effects involves its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical transformations. The molecular targets include metal centers in catalytic cycles, and the pathways involve coordination and activation of substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,2’S,3S,3’S)-DI-iPr-BABIBOP is unique due to its specific structural features and high enantioselectivity in catalytic reactions. Its ability to form stable complexes with transition metals and facilitate a wide range of transformations sets it apart from other similar compounds.

Properties

IUPAC Name

(2S,3S)-3-tert-butyl-4-[(2S,3S)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3/t25-,26-,31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUFJBFLMHJRJL-MCZNPFQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@@H]([P@]4C(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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